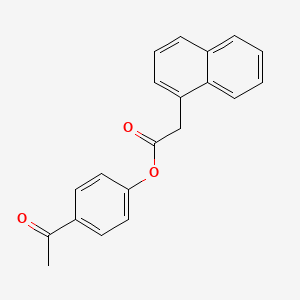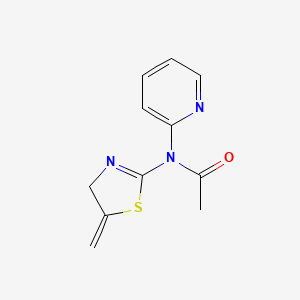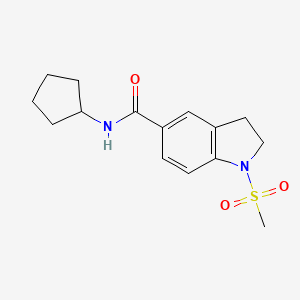
4-acetylphenyl 1-naphthylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetylphenyl 1-naphthylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4-acetylphenyl 1-naphthylacetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also interact with various cellular components such as ion channels and receptors to exert its effects.
Biochemical and Physiological Effects:
4-acetylphenyl 1-naphthylacetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals. In vivo studies have demonstrated that this compound can reduce inflammation, pain, and fever in animal models.
実験室実験の利点と制限
4-acetylphenyl 1-naphthylacetate has several advantages and limitations for lab experiments. One of the main advantages is its ability to penetrate cell membranes, which makes it a potential drug delivery system. This compound is also relatively easy to synthesize and purify using standard laboratory techniques. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability in the presence of strong acids or bases, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-acetylphenyl 1-naphthylacetate. One potential direction is to study its potential use as a drug delivery system for various therapeutics. Another direction is to investigate its potential use as a fluorescent probe for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 4-acetylphenyl 1-naphthylacetate involves the reaction of 1-naphthylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. This process yields 4-acetylphenyl 1-naphthylacetate as a white crystalline solid with a melting point of 114-116°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-acetylphenyl 1-naphthylacetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 4-acetylphenyl 1-naphthylacetate has been shown to exhibit herbicidal activity against various weeds. In material science, this compound has been studied for its potential use as a fluorescent probe due to its unique optical properties.
特性
IUPAC Name |
(4-acetylphenyl) 2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-14(21)15-9-11-18(12-10-15)23-20(22)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVQCYUWRNQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl naphthalen-1-ylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)


![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)